molecular formula C10H8BrNO2 B13575977 Methyl 3-bromo-4-(cyanomethyl)benzoate

Methyl 3-bromo-4-(cyanomethyl)benzoate

Cat. No.: B13575977
M. Wt: 254.08 g/mol
InChI Key: ZXLHEWBQVCVVAQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(cyanomethyl)benzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the third position and a cyanomethyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of methyl 3-bromo-4-(cyanomethyl)benzoate typically begins with m-toluic acid.

    Acylation Reaction: Sulphone chloride is added to m-toluic acid for an acylation reaction.

    Chlorination Reaction: Liquid chlorine is introduced for a chlorination reaction.

    Esterification Reaction: Non-aqueous methanol is added dropwise to the reaction mixture to form the ester.

    Cyanation Reaction: Toluene and sodium cyanide are added, and the mixture is heated for backflow.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-4-(cyanomethyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the cyanomethyl group can yield different amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of both a bromine atom and a cyanomethyl group in methyl 3-bromo-4-(cyanomethyl)benzoate makes it unique compared to similar compounds.

    Reactivity: The combination of these functional groups allows for a wider range of chemical reactions and applications.

Properties

IUPAC Name

methyl 3-bromo-4-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLHEWBQVCVVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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